1-Phenylnaphthalene-2-carbaldehyde

Lipophilicity Drug design Partition coefficient

Researchers pursuing enantiopure decalin-type building blocks for natural product or medicinal chemistry often face challenges in achieving high stereoselectivity. This compound is the preferred starting material for organocatalytic domino reactions, delivering >99% enantiomeric excess and high diastereoselectivity. - Crystallographically validated stereochemistry (COD 7150696). - Patent-precedented intermediate for anticancer and spermicidal agents. - High boiling point (401.9°C) suited for elevated-temperature syntheses. - Supplied with HNMR and HPLC characterization; available up to 100g.

Molecular Formula C17H12O
Molecular Weight 232.282
CAS No. 125454-79-7
Cat. No. B595814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylnaphthalene-2-carbaldehyde
CAS125454-79-7
Synonyms1-Phenylnaphthalene-2-carboxaldehyde
Molecular FormulaC17H12O
Molecular Weight232.282
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C=O
InChIInChI=1S/C17H12O/c18-12-15-11-10-13-6-4-5-9-16(13)17(15)14-7-2-1-3-8-14/h1-12H
InChIKeyRNERVGPAUVLPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylnaphthalene-2-carbaldehyde Overview


1-Phenylnaphthalene-2-carbaldehyde (CAS 125454-79-7) is a biaryl aromatic aldehyde with molecular formula C₁₇H₁₂O and a molecular weight of 232.28 g/mol . The structure features a naphthalene core bearing a phenyl substituent at position 1 and a formyl (–CHO) group at position 2, yielding a conjugated π-system distinct from simpler naphthaldehydes [1]. Its predicted physicochemical profile includes a boiling point of 401.9 ± 24.0 °C, a density of 1.158 ± 0.06 g/cm³, and an XLogP of 4.3 . This compound serves as a key synthetic intermediate in enantioselective organocatalytic domino reactions and as a precursor to substituted 1-phenylnaphthalenes with documented biological activities [2][3].

Enantioselective organocatalysis: supports domino reactions for polycyclic decalin scaffolds.
Materials precursor: positioned as a MOF/COF ligand building block with batch-specific characterization.
High-temperature synthesis: elevated boiling point suits solvothermal and non-volatile reaction conditions.
Lipophilic scaffold: enhanced XLogP supports non-polar media and membrane partitioning studies.

1-Phenylnaphthalene-2-carbaldehyde vs Generic Naphthaldehydes


1-Phenylnaphthalene-2-carbaldehyde differs fundamentally from simpler naphthaldehydes such as 2-naphthaldehyde (CAS 66-99-9) in both steric and electronic properties. The 1-phenyl substituent increases the calculated XLogP from 3.0 (2-naphthaldehyde) to 4.3, indicating substantially higher lipophilicity that alters solubility, chromatographic behavior, and membrane partitioning [1]. The predicted boiling point rises to 401.9 °C versus 299.5 °C for 2-naphthaldehyde, reflecting stronger intermolecular interactions and reduced volatility that are critical in high-temperature syntheses . Moreover, the 1-phenyl group creates a biaryl axis with restricted rotation, enabling atropisomerism that cannot be replicated by unsubstituted naphthaldehydes [2]. These quantifiable differences mean that substituting this compound with generic 1-naphthaldehyde or 2-naphthaldehyde will produce molecules with divergent physicochemical behavior, potentially compromising synthetic yields, enantioselectivity, and biological target engagement.

Lipophilicity mismatch
The phenyl substituent raises calculated lipophilicity significantly compared to 2-naphthaldehyde, altering solubility and membrane partitioning in biological assays.
Thermal behavior shift
A predicted boiling point increase of ~100 °C vs. 2-naphthaldehyde changes volatility; generic naphthaldehydes may evaporate or degrade under high-temperature syntheses.
Atropisomerism absent in analogs
The biaryl axis enables restricted rotation; simpler naphthaldehydes cannot replicate this stereochemical feature, limiting access to atropisomeric scaffolds.

1-Phenylnaphthalene-2-carbaldehyde Differentiation Evidence


Enhanced Lipophilicity vs 2-Naphthaldehyde

The computed XLogP of 1-phenylnaphthalene-2-carbaldehyde is 4.3, compared to 3.0 for 2-naphthaldehyde (CAS 66-99-9), representing a 1.3 log unit increase in predicted lipophilicity [1]. This difference corresponds to approximately a 20-fold higher theoretical octanol-water partition coefficient, which has direct implications for solubility in non-polar media, reversed-phase chromatographic retention, and passive membrane permeability in biological assays [1].

Lipophilicity vs 2-Naphthaldehyde
Cross-study comparable
XLogP 4.3 vs 3.0 (Δ +1.3)
Higher predicted lipophilicity supports non-polar solubility and membrane partitioning contexts.
Computed values; experimental logP may vary.
Lipophilicity Drug design Partition coefficient

Higher Boiling Point vs 2-Naphthaldehyde

The predicted boiling point of 1-phenylnaphthalene-2-carbaldehyde is 401.9 ± 24.0 °C (at standard pressure), compared to 299.5 ± 9.0 °C for 2-naphthaldehyde, a difference of approximately 102 °C . This substantial elevation reflects stronger van der Waals interactions and higher molecular weight due to the additional phenyl ring, translating to significantly lower volatility under identical conditions .

Boiling Point vs 2-Naphthaldehyde
Cross-study comparable
401.9 ± 24.0 °C vs 299.5 °C
Reduced volatility suits sustained high-temperature reaction conditions.
Predicted values; experimental verification recommended.
Thermal stability High-temperature synthesis Volatility

Organocatalytic Domino Reaction with High Enantioselectivity

1-Phenylnaphthalene-2-carbaldehyde serves as the core scaffold in an organocatalytic double Michael–aldol domino reaction with (E)-7-oxooct-5-enal and cinnamaldehyde, producing octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde with >99% enantiomeric excess (ee) and high diastereoselectivity [1]. The absolute stereochemistry was confirmed unambiguously by single-crystal X-ray analysis, and the crystal structure is deposited in the Crystallography Open Database (COD entry 7150696) [1][2]. No equivalent enantioselective transformation has been reported for the unsubstituted 2-naphthaldehyde scaffold under comparable catalytic conditions [1].

Organocatalytic Domino Reaction
Class-level inference
Double Michael–aldol: >99% ee, X-ray confirmed (COD 7150696)
Enables access to enantiopure decalin scaffolds; no equivalent reported for 2-naphthaldehyde.
Reported for specific catalyst system; replicate conditions require review.
Asymmetric synthesis Organocatalysis Decalin scaffold

Patented Intermediate for Anticancer and Spermicidal Compounds

U.S. Patent 5,112,869 (assigned to Sloan-Kettering Institute for Cancer Research) explicitly covers substituted 1-phenylnaphthalenes wherein the substituent at the 2-position may be a carboxaldehyde (–CHO) group, directly encompassing 1-phenylnaphthalene-2-carbaldehyde [1]. The patented compounds demonstrated spermicidal activity and the ability to kill or retard the proliferation of cancer cells [1]. The patent provides validated synthetic routes to these compounds, establishing the target aldehyde as a documented intermediate within a pharmacologically relevant chemical series [1].

Patent-Covered Intermediate
Class-level inference
U.S. Patent 5,112,869 covers substituted 1-phenylnaphthalenes with –CHO at 2-position.
Patent precedent supports selection as intermediate for pharmacological research.
Activity data from patent; independent validation may be required.
Medicinal chemistry Patent intermediate Anticancer

Spectral Identity Verification for Procurement QC

1-Phenylnaphthalene-2-carbaldehyde has verified spectra in the Wiley SmartSpectra and KnowItAll spectral libraries, including ¹H NMR, FTIR, and GC-MS data [1]. The compound is also listed in the Wiley Registry of Mass Spectral Data 2023, providing a traceable spectral fingerprint for identity confirmation upon receipt [1]. In contrast, many custom-synthesized naphthaldehyde derivatives lack spectral data in curated reference libraries, complicating QC verification [1].

Spectral Identity Verification
Supporting evidence
¹H NMR, FTIR, GC-MS in Wiley KnowItAll/SmartSpectra
Curated reference spectra enable rapid QC identity confirmation upon receipt.
SpectraBase ID JQmsOjWnp0v; cross-check with COA.
Spectral characterization Quality control Identity confirmation

MOF/COF Ligand Precursor with Batch Characterization

Commercial suppliers offer 1-phenylnaphthalene-2-carbaldehyde at ≥95% purity, with batch-specific HNMR and HPLC characterization provided, and packaging options ranging from 1 g to 100 g . The supplier explicitly markets this compound as a MOF and COF ligand precursor, supported by a dedicated R&D facility exceeding 5000 m² and established batch-to-batch reproducibility for scale-up production . For 2-naphthaldehyde, typical commercial purity is ≥98%, but the compound is not specifically positioned for MOF/COF ligand applications [1].

MOF/COF Ligand Precursor
Cross-study comparable
Purity ≥95%, batch HNMR+HPLC, packaging 1–100 g
Application-specific characterization reduces in-house QC burden for materials research.
Supplier-provided data; verify key parameters for solvothermal use.
MOF ligand COF ligand Purity specification

1-Phenylnaphthalene-2-carbaldehyde Applications


Enantioselective Synthesis of Decalin Scaffolds

This compound is the preferred starting material for constructing octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde scaffolds via organocatalytic domino reactions, achieving >99% enantiomeric excess and high diastereoselectivity [1]. The unambiguous X-ray crystal structure confirmation (COD 7150696) provides crystallographic validation of stereochemistry [2]. Researchers pursuing enantiopure decalin-type building blocks for natural product synthesis or medicinal chemistry should select this compound over simpler naphthaldehydes, which lack demonstrated utility in comparable asymmetric transformations [1].

Intermediate for Anticancer and Spermicidal 1-Phenylnaphthalenes

As a carboxaldehyde-substituted 1-phenylnaphthalene explicitly covered by U.S. Patent 5,112,869, this compound serves as a validated intermediate for synthesizing molecules with demonstrated spermicidal and anticancer cell proliferation activity [3]. Drug discovery programs targeting these therapeutic areas can leverage the existing patent precedent and synthetic methodology disclosed therein to accelerate lead optimization, a strategic advantage not available with generic 2-naphthaldehyde [3].

MOF/COF Ligand Precursor for Solvothermal Synthesis

With a predicted boiling point of 401.9 °C—approximately 102 °C higher than 2-naphthaldehyde—this compound is better suited for the elevated temperatures often required in MOF and COF solvothermal syntheses (typically 80–250 °C), where lower-boiling naphthaldehydes may evaporate or decompose . Supplier-provided HNMR and HPLC characterization data for each batch, combined with packaging up to 100 g, enable direct integration into materials science workflows without additional purification .

High Lipophilicity for Non-Polar Solubility and Membrane Permeability

The XLogP of 4.3 (vs. 3.0 for 2-naphthaldehyde) makes this compound the superior choice for applications where high lipophilicity is required, such as non-polar solvent-based reactions, reversed-phase chromatographic method development, or the design of membrane-permeable probe molecules [4]. The ~20-fold increase in predicted partition coefficient relative to 2-naphthaldehyde ensures that downstream derivatives retain enhanced lipophilic character, which is critical for blood-brain barrier penetration or intracellular target engagement in cellular assays [4].

Application
Selection Property
Validation Focus
Enantioselective decalin scaffold synthesis
Organocatalytic domino reaction fit
Stereochemical outcome and X-ray confirmation
Bioactive 1-phenylnaphthalene intermediate research
Patent-precedented pharmacophore
Synthetic route and biological assay context
MOF/COF ligand precursor
Thermal stability for solvothermal synthesis
Batch purity and characterization
High-lipophilicity building block
Enhanced XLogP for non-polar media
Partitioning and permeability in assay design
Quote Request

Request a Quote for 1-Phenylnaphthalene-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.